![molecular formula C23H17NO4 B2358545 N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide CAS No. 923210-66-6](/img/structure/B2358545.png)

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

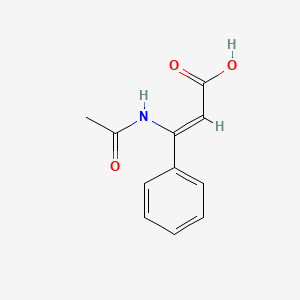

“N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” is a chemical compound with the molecular formula C23H17NO4. It is also known as 4-Methoxy-N-(4-methoxyphenyl)benzamide .

Synthesis Analysis

Benzamides, including “this compound”, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Benzamide,N-(4-methoxyphenyl)-, are as follows: It is a solid crystal - powder in form, white - pale yellow red in color . The melting point is 155 °C .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

This compound is widely used in the pharmaceutical industry due to its structural similarity to several therapeutic agents. Benzamides are integral to drugs such as loperamide, acetaminophen, and atorvastatin, which are used for treatments ranging from diarrhea to cholesterol management .

Synthesis of Therapeutic Agents

As an intermediate in drug synthesis, this benzamide derivative plays a crucial role in the development of new medications. Its ability to act as a building block for complex molecules makes it valuable for creating innovative treatments .

Antiplatelet Activity

Research indicates that benzamide derivatives exhibit antiplatelet activity, which can be beneficial in preventing blood clots. This property is significant for developing treatments for cardiovascular diseases .

Green Chemistry

The compound is synthesized using green chemistry principles, such as ultrasonic irradiation and Lewis acidic ionic liquids. This method reduces environmental impact and enhances the efficiency of the synthesis process .

Plastic and Paper Industries

Beyond pharmaceuticals, benzamides find applications in the plastic and paper industries. They are used to improve the properties of materials, such as durability and resistance to chemicals .

Agricultural Applications

In agriculture, benzamide derivatives are used to enhance the quality and durability of products. They may also play a role in the development of new pesticides or herbicides .

Oncology Research

Benzamide derivatives are being studied for their potential to alleviate side effects of chemotherapy, such as intestinal mucositis. This research is crucial for improving the quality of life for cancer patients undergoing treatment .

Antioxidant Properties

These compounds have shown promise in reducing oxidative stress markers, which is beneficial in treating inflammatory conditions and could lead to the development of new anti-inflammatory medications .

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Zukünftige Richtungen

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table recently identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Therefore, the future directions for “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” could be in these areas.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the particular targets involved .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The compound’s interactions with its targets would likely lead to changes in cellular processes, potentially influencing cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability .

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-18-10-7-15(8-11-18)22-14-20(25)19-13-17(9-12-21(19)28-22)24-23(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQLVLQQNTZXQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)

![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2358466.png)

![N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2358467.png)

![N-[3-(methylthio)phenyl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2358469.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)